Juspurpurin

Description

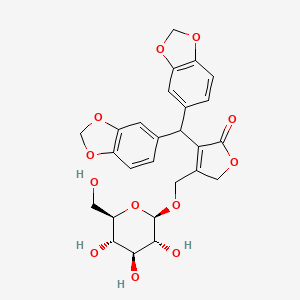

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H26O12 |

|---|---|

Molecular Weight |

530.5 g/mol |

IUPAC Name |

4-[bis(1,3-benzodioxol-5-yl)methyl]-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2H-furan-5-one |

InChI |

InChI=1S/C26H26O12/c27-7-19-22(28)23(29)24(30)26(38-19)33-9-14-8-32-25(31)21(14)20(12-1-3-15-17(5-12)36-10-34-15)13-2-4-16-18(6-13)37-11-35-16/h1-6,19-20,22-24,26-30H,7-11H2/t19-,22-,23+,24-,26-/m1/s1 |

InChI Key |

XPQQZWSBYLVWQT-BFEIJTHESA-N |

Isomeric SMILES |

C1C(=C(C(=O)O1)C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

C1C(=C(C(=O)O1)C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)COC6C(C(C(C(O6)CO)O)O)O |

Synonyms |

juspurpurin |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Elucidation of Juspurpurin

Extraction and Chromatographic Isolation Methodologies

The isolation of juspurpurin from its natural source, the whole plants of Justicia purpurea, involves a systematic approach combining solvent extraction and various chromatographic techniques. researchgate.net

Solvent Systems and Techniques for Natural Product Isolation

The initial step in isolating this compound involves the extraction of ground, shade-dried plant material using organic solvents. researchgate.net A common general method for the extraction of glycosides is the Stas-Otto method, which utilizes hot percolation with a solvent like alcohol in a Soxhlet apparatus. pharmacy180.com This process not only extracts the desired compounds but also deactivates enzymes that could potentially degrade the glycosides. pharmacy180.com For thermolabile glycosides, extraction is preferably carried out at temperatures below 45°C. pharmacy180.com

Following the initial extraction, a series of purification steps are employed. One common technique involves treating the extract with lead acetate (B1210297) to precipitate tannins and other non-glycosidal impurities. pharmacy180.com The excess lead acetate is subsequently removed by passing hydrogen sulfide (B99878) gas through the solution, precipitating it as lead sulfide. pharmacy180.com The resulting crude glycoside extract is then concentrated. pharmacy180.com

High-Resolution Separation and Purification Strategies for Secolignan Glycosides

The purification of secoisolariciresinol (B192356) glycosides like this compound from the crude extract necessitates the use of high-resolution separation methods. researchgate.netnih.gov Column chromatography over silica (B1680970) gel is a primary technique used to separate the various components of the extract. researchgate.netacs.org Further purification can be achieved through fractional solubility, fractional crystallization, and more advanced chromatographic techniques such as preparative thin-layer chromatography and high-performance liquid chromatography (HPLC). pharmacy180.commasterorganicchemistry.com In the specific case of this compound, its isolation from Justicia purpurea was accomplished through chromatographic methods followed by crystallization. researchgate.net

Spectroscopic and Spectrometric Approaches to this compound Structure Determination

The definitive structural elucidation of this compound was accomplished through a combination of advanced spectroscopic and spectrometric techniques, which provided detailed insights into its molecular framework and stereochemistry. researchgate.netacs.org

Unidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Core Structure Assignment

One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, played a crucial role in assigning the core structure of this compound. acs.orgnumberanalytics.comox.ac.uk The ¹H NMR spectrum provided initial evidence for the presence of key structural features. acs.org

Key ¹H NMR Spectral Data of this compound:

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|

The ¹³C NMR spectrum further complemented the ¹H NMR data, providing information about the carbon skeleton of the molecule. acs.orgazooptics.com

Selected ¹³C NMR Spectral Data of this compound:

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C-4a | - |

Bidimensional NMR Spectroscopy (e.g., ¹H-¹H COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques were instrumental in establishing the connectivity between protons and carbons and in determining the stereochemistry of this compound. researchgate.netacs.org These experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), allowed for a detailed assignment of all ¹H and ¹³C NMR signals. acs.org

The ¹H-¹H COSY spectrum helped to identify proton-proton coupling networks within the molecule. researchgate.netacs.org The HMQC spectrum correlated directly bonded proton and carbon atoms. researchgate.netacs.org Crucially, the HMBC spectrum revealed long-range correlations between protons and carbons, which was vital for confirming the placement of the glycosidic linkage. researchgate.netacs.org Specifically, a correlation observed between the anomeric proton of the glucose unit (H-1'') and the C-4a carbon of the aglycone confirmed the position of the sugar moiety. acs.org The β-configuration of the glucose unit was determined from the large coupling constant of the anomeric proton (J = 7.9 Hz) in the ¹H NMR spectrum. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) was employed to accurately determine the molecular formula of this compound. researchgate.netacs.orgbioanalysis-zone.com This technique measures the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous determination of the elemental composition of a molecule. bioanalysis-zone.comprocess-insights.com

HRMS Data for this compound:

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|

This precise mass measurement confirmed the molecular formula of this compound as C₂₆H₂₆O₁₂. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Spectroscopic techniques are fundamental in piecing together the molecular puzzle of a newly isolated compound. openaccessjournals.com Infrared (IR) spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. openaccessjournals.comijrpr.com In the context of this compound, IR analysis would reveal the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, which are characteristic features of lignans (B1203133) and glycosides.

Ultraviolet-visible (UV-Vis) spectroscopy complements IR data by providing insights into the electronic transitions within the molecule. openaccessjournals.commu-varna.bg The absorption of UV or visible light by a compound can indicate the presence of chromophores, such as aromatic rings and conjugated systems. openaccessjournals.com For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the phenylpropanoid units that form the basic skeleton of lignans. jetir.org

Table 1: General Spectroscopic Data for Lignan (B3055560) and Glycoside Functional Groups

| Spectroscopic Technique | Functional Group | Typical Absorption Range/Wavelength (λmax) |

| Infrared (IR) | Hydroxyl (-OH) | ~3200-3600 cm⁻¹ (broad) |

| Carbonyl (C=O) | ~1650-1750 cm⁻¹ | |

| Aromatic (C=C) | ~1450-1600 cm⁻¹ | |

| UV-Visible (UV-Vis) | Aromatic Rings | ~250-290 nm |

This table provides generalized data and specific values for this compound would be determined experimentally.

Chemical Derivatization and Degradation Studies for Elucidation of this compound

Chemical transformations play a crucial role in confirming the structural features suggested by spectroscopic data. acs.orgnih.govresearchgate.net These methods involve modifying the original molecule to produce known derivatives or breaking it down into smaller, identifiable fragments.

The presence of a glycosidic linkage in this compound, as indicated by its classification as a glycoside, necessitates hydrolysis and methylation studies to determine the nature and attachment point of the sugar moiety. nih.govresearchgate.net Acid hydrolysis is a standard procedure used to cleave the glycosidic bond, releasing the sugar component (glycone) and the non-sugar part (aglycone). The released sugar can then be identified using chromatographic techniques.

Methylation analysis is a powerful technique for determining the specific linkages between sugar units in a polysaccharide or the attachment point of a sugar to an aglycone. nih.govresearchgate.net The process involves methylating all free hydroxyl groups in the glycoside. Subsequent acid hydrolysis breaks the glycosidic bond, and the position of the original glycosidic linkage can be identified by the location of the unmethylated hydroxyl group on the sugar molecule.

Table 2: Key Chemical Reactions in the Structural Elucidation of this compound

| Experimental Technique | Purpose | Expected Outcome for this compound |

| Acid Hydrolysis | To cleave the glycosidic bond. | Separation of the secolignan aglycone and the sugar moiety. |

| Methylation Analysis | To determine the point of glycosidic linkage. | Formation of a partially methylated sugar derivative, indicating the original attachment site. |

This compound is distinguished by its classification as a secolignan, a rare subclass of lignans. acs.orgnih.govresearchgate.netresearchgate.net Lignans are a diverse group of phytochemicals formed by the dimerization of two phenylpropanoid units. jetir.org Secolignans are characterized by an oxidative cleavage of the bond between C8 and C8' of the lignan skeleton, leading to a rearranged, "seco" (meaning "to cut") structure. nih.gov

The structural elucidation of this compound, accomplished through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H-¹H COSY, HMQC, and HMBC experiments) and chemical transformations, confirmed its unusual secolignan framework. acs.orgnih.govresearchgate.netresearchgate.net These advanced spectroscopic techniques provide detailed information about the connectivity of atoms within the molecule, allowing for the precise mapping of the carbon and proton skeleton. The data obtained from these analyses provided the definitive evidence for the unique arrangement of the phenylpropanoid units that defines this compound as a secolignan. acs.orgresearchgate.netresearchgate.net Notably, this compound was identified as the first glycoside of this rare group of secolignans. acs.orgnih.govresearchgate.netresearchgate.net

Synthetic Strategies and Analog Design for Juspurpurin and Its Core Scaffold

Total Synthesis Approaches to the Secolignan Glycoside Skeleton

The total synthesis of lignans (B1203133) and their glycosides is a significant area of research, driven by their diverse biological activities. nih.gov Synthetic efforts provide access to these natural products and their analogs for further investigation. nih.govresearchgate.net

Retrosynthetic Analysis of Juspurpurin

Retrosynthetic analysis is a problem-solving technique used in planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available or easily synthesized starting materials. ewadirect.comchemistry.coache3s-conferences.org For this compound, a plausible retrosynthetic analysis would involve a few key disconnections.

A primary disconnection would be at the glycosidic bond, separating the secolignan aglycone from the glucose moiety. This is a common strategy in the synthesis of natural product glycosides. nih.gov The secolignan aglycone itself, 3-[bis(3,4-methylenedioxyphenyl)methyl]-4-(hydroxymethyl)-2(5H)-furanone, would then be the next target.

Further retrosynthetic analysis of the aglycone could involve disconnecting the C3-Cα bond, leading to a substituted furanone core and a diarylmethyl cation equivalent. This approach simplifies the structure into more manageable building blocks. The furanone core could be synthesized from a suitable precursor, while the diarylmethyl moiety could be derived from piperonal.

An alternative disconnection could target the furanone ring itself, potentially through a condensation reaction of a succinic acid derivative with a diarylacetaldehyde. The choice of disconnection strategy often depends on the availability of starting materials and the desired stereochemical control.

Key Reaction Methodologies in Lignan (B3055560) Synthesis

The synthesis of lignans employs a variety of powerful chemical reactions to construct the core skeleton and introduce the required functional groups. nih.govmdpi.com Some of the key methodologies include:

Oxidative Coupling: Phenol oxidative coupling is a biomimetic approach that mimics the natural biosynthetic pathway of many lignans. researchgate.net This method can be used to form the crucial C8-C8' bond that defines the lignan scaffold.

Michael Additions: Conjugate addition reactions are widely used to form carbon-carbon bonds in a controlled manner. mdpi.com In lignan synthesis, this can be applied to construct the butyrolactone or tetrahydrofuran (B95107) rings often found in these molecules.

Aldol (B89426) Reactions: The aldol reaction is a fundamental C-C bond-forming reaction that can be used to build the carbon framework of lignans. researchgate.net Asymmetric versions of this reaction are particularly valuable for controlling stereochemistry.

Cyclization Reactions: Various cyclization strategies, including radical cyclizations and Friedel-Crafts reactions, are employed to form the heterocyclic rings present in many lignans. nih.govchim.it

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex molecules, including lignans. nih.gov These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Semi-Synthesis and Chemical Modifications of this compound

Semi-synthesis, which starts from a naturally occurring compound, is a valuable strategy for producing analogs of complex natural products that are difficult to synthesize from scratch. scripps.eduthieme-connect.de

Selective Derivatization of Hydroxyl and Glycosidic Moieties

The hydroxyl groups of the glucose unit and any phenolic hydroxyls on the aglycone are primary targets for chemical modification. Selective derivatization allows for the introduction of various functional groups to probe structure-activity relationships. nih.govgreyhoundchrom.com

Common derivatization reactions include:

Esterification and Etherification: These reactions can be used to modify the polarity and steric bulk of the molecule.

Glycosylation: Further glycosylation at different hydroxyl positions can lead to the synthesis of novel glycosides with potentially altered biological activity. researchgate.net

Oxidation and Reduction: These reactions can be used to modify the functional groups present in the molecule, for example, converting a hydroxyl group to a ketone or an aldehyde.

The glycosidic bond itself can also be a target for modification, although this is often more challenging. Cleavage of the glycosidic bond followed by the introduction of a different sugar or a non-sugar moiety can lead to a diverse range of analogs.

Design and Synthesis of this compound Analogues and Conjugates

The design of this compound analogues is guided by the desire to improve its biological activity, selectivity, or pharmacokinetic properties. chemistryviews.org This can involve modifications to both the aglycone and the sugar moiety.

Analogue Design Strategies:

Scaffold Hopping: Replacing the furanone ring with other heterocyclic systems.

Isosteric Replacement: Replacing specific functional groups with others that have similar steric and electronic properties.

Substitution Pattern Modification: Altering the substitution pattern on the aromatic rings.

Synthesis of Conjugates: Conjugating this compound or its analogues to other molecules, such as peptides or other pharmacophores, can lead to compounds with novel biological activities. nih.gov For example, conjugation to a targeting moiety could improve the delivery of the compound to specific cells or tissues.

Structure-Activity Relationship (SAR) Studies via Synthetic Modifications

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. ijpsr.comesisresearch.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for its activity.

| Modification | Rationale | Potential Impact on Activity |

| Glycosidic Moiety | Altering solubility, cell permeability, and interaction with biological targets. | Could increase or decrease activity depending on the target. |

| Aromatic Rings | Modifying electronic properties and steric interactions. | Substitution pattern can be crucial for binding to target proteins. |

| Furanone Ring | The lactone may be important for activity, potentially acting as a Michael acceptor. | Opening the ring or replacing it could lead to a loss of activity. |

| Diarylmethyl Linker | Affecting the overall shape and flexibility of the molecule. | The stereochemistry at this position could be critical. |

Through the synthesis and biological evaluation of a library of this compound analogues, a detailed SAR profile can be established. This information is invaluable for the design of more potent and selective compounds with therapeutic potential. nih.govnih.gov

Molecular and Cellular Research on Juspurpurin and Its Analogues Pre Clinical Investigations

Mechanistic Studies of Juspurpurin's Biological Interactions

Exploration of Molecular Targets and Ligand-Receptor Binding

Pre-clinical research, primarily through in silico molecular docking studies, has begun to elucidate the potential molecular targets of this compound and its analogues. These studies predict the binding affinity of ligands to receptor proteins, offering insights into possible biological interactions.

One in silico study investigated the binding of 29 phytochemicals from Justicia secunda, including this compound, to several receptor tyrosine kinases (RTKs) implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Hepatocyte Growth Factor Receptor (HGFR), and Fibroblast Growth Factor Receptor (FGFR). interscience.org.uk The three-dimensional structures of these protein targets were obtained from the Protein Data Bank for the docking simulations. interscience.org.uk In this analysis, this compound demonstrated a notable binding free energy, suggesting potential interaction with these receptors. interscience.org.uk

Another computational study explored the potential of lignans (B1203133) from Justicia species to inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. sciensage.info This enzyme is crucial for viral replication. The study found that several lignans, including this compound, exhibited a high affinity for the Mpro active site, forming hydrogen bonds with key catalytic residues. sciensage.info Specifically, this compound was found to interact with amino acid residues HIS41, GLY143, CYS145, and THR45 of the protease. sciensage.info

These computational findings provide a foundation for further experimental validation to confirm these ligand-receptor interactions and their biological significance. The binding of a ligand to a receptor is a critical first step in initiating a cellular response, and understanding these interactions is key to unraveling the mechanisms of action of this compound. americanpharmaceuticalreview.com

Table 1: In Silico Molecular Docking of this compound with Protein Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Source |

|---|---|---|---|---|

| This compound | Receptor Tyrosine Kinases (EGFR, VEGFR, HGFR, FGFR) | -8.05 ± 0.06 | Not specified | interscience.org.uk |

| This compound | SARS-CoV-2 Mpro | -8.6 | HIS41, GLY143, CYS145, THR45 | sciensage.info |

Investigation of Intracellular Signaling Pathways Modulated by this compound

The modulation of intracellular signaling pathways is a critical aspect of a compound's biological activity. longdom.orgtermedia.pl While direct studies on this compound's influence on specific signaling cascades are limited, research on related lignans and extracts from the Justicia genus provides some context.

Lignans, the broader class of compounds to which this compound belongs, are known to influence various signaling pathways. bjmu.edu.cn For instance, the lignan (B3055560) justicidin B has been shown to inhibit the expression of the nitric oxide synthase gene, a key enzyme in inflammatory pathways. mdpi.com This suggests that lignans can modulate gene expression and, consequently, the signaling pathways they govern.

Antipsychotic drugs, as another example of compounds that modulate intracellular signaling, often act on G-protein-coupled receptors, influencing downstream pathways like the adenylate cyclase-cAMP-protein kinase A (PKA) pathway. termedia.pl They can also impact the AKT-mTORC1 and MAPK pathways, which are crucial for protein synthesis, gene expression, and synaptic plasticity. termedia.pl While these are examples from a different class of molecules, they illustrate the complex ways in which compounds can interfere with cellular signaling.

Although specific experimental data on this compound's direct impact on intracellular signaling pathways is not yet available, its predicted interaction with receptor tyrosine kinases suggests potential modulation of pathways involved in cell growth, proliferation, and differentiation. interscience.org.uku-tokyo.ac.jp Further research is necessary to identify the specific signaling cascades affected by this compound and to understand the downstream consequences of these interactions.

Enzyme Kinetics and Inhibition Studies in in vitro Systems

In vitro studies focusing on enzyme kinetics are crucial for understanding how a compound may function as an inhibitor. uomustansiriyah.edu.iqnumberanalytics.comresearchgate.net While specific enzyme inhibition data for this compound is not extensively detailed in the available literature, related compounds from the Justicia genus have been investigated.

For example, various lignans isolated from Justicia species have demonstrated inhibitory activity against enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in inflammation. researchgate.net Some lignans showed significant inhibition of lipid peroxidation as well. researchgate.net This indicates that compounds structurally related to this compound can act as enzyme inhibitors.

In a broader context, studies on other natural compounds have detailed their inhibitory mechanisms. For example, some inhibitors act competitively, binding to the active site of an enzyme and competing with the substrate. numberanalytics.comlibretexts.org Others are non-competitive, binding to an allosteric site and altering the enzyme's conformation, which reduces its activity. numberanalytics.comlibretexts.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. numberanalytics.comlibretexts.org

A computational study on lignans from Justicia species as potential inhibitors of the SARS-CoV-2 main protease (Mpro) showed that these compounds, including this compound, could form stable complexes with the enzyme. sciensage.info This suggests a potential inhibitory role, which would need to be confirmed through in vitro enzyme kinetic assays to determine the type and extent of inhibition (e.g., competitive, non-competitive). sciensage.info

Future research should focus on performing detailed enzyme kinetic studies with purified enzymes in the presence of this compound to determine its inhibitory constants (Ki) and mechanism of action against the predicted target proteins.

Cellular Response and Pathway Modulation

Cellular Uptake and Intracellular Localization Studies

The ability of a compound to enter a cell and reach its target is fundamental to its biological activity. nih.gov While specific studies on the cellular uptake and intracellular localization of this compound are not yet published, research on other compounds provides a framework for how such investigations could be conducted.

For instance, studies on the cellular uptake of potential drugs for Helicobacter pylori have utilized methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and UV absorption to measure the amount of the compound that enters the bacterial cells. nih.gov Another approach involves using the inhibition of a target enzyme within the cell as an indirect measure of uptake. nih.gov

Fluorescence microscopy is a powerful tool for visualizing the intracellular localization of compounds. researchgate.net For example, the indoloquinoline alkaloid cryptolepine (B1217406) has been shown to readily cross cell membranes and accumulate in the nuclei of melanoma cells. researchgate.net Similarly, studies on the subcellular localization of proteins like PD-L1 have used subcellular fractionation techniques to separate cytoplasmic, nuclear, and membrane-bound proteins, followed by detection with methods like Western blotting. nih.gov These studies have revealed that a protein's location within the cell can be dynamic and cell-cycle dependent. nih.gov

Given that in silico studies predict intracellular targets for this compound, such as the SARS-CoV-2 main protease which is located within the host cell cytoplasm, it is hypothesized that this compound can cross the cell membrane. sciensage.info Future research utilizing techniques like fluorescence microscopy with a labeled version of this compound or subcellular fractionation followed by analytical detection would be necessary to confirm its cellular uptake and map its precise intracellular distribution.

Modulation of Gene Expression and Protein Synthesis

This compound and its analogues have the potential to modulate gene expression and protein synthesis, key processes in cellular function. acs.org While direct evidence for this compound is still emerging, studies on related compounds and extracts from the Justicia genus suggest this possibility.

Some lignans have been shown to inhibit the expression of specific genes. mdpi.com For instance, justicidin B can inhibit the expression of the nitric oxide synthase gene. mdpi.com Other research has indicated that certain compounds can inhibit protein synthesis. acs.org For example, some natural diphyllin (B1215706) glycosides, which are structurally related to lignans, have been found to inhibit protein synthesis and cause cell cycle arrest. researchgate.net

The process of gene expression and protein synthesis is complex and can be influenced at multiple levels, from the transcription of DNA into mRNA to the translation of mRNA into protein. nyu.edu Compounds can interfere with the machinery of transcription or translation, leading to changes in the levels of specific proteins. researchgate.net

A study on the lignan justicidin A found that it did not significantly affect the expression of TNF-alpha mRNA or the synthesis of its precursor protein, but it did inhibit the transport of the protein to the cell surface. researchgate.net This highlights that the modulation of protein function can occur at post-translational steps as well.

Given the predicted interactions of this compound with cellular receptors and enzymes, it is plausible that it could trigger signaling cascades that ultimately lead to changes in gene expression and protein synthesis. interscience.org.uksciensage.info Further studies, such as microarray analysis or RNA sequencing, could provide a global view of the changes in gene expression induced by this compound, while techniques like Western blotting could confirm changes in the levels of specific proteins.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Luteolin |

| Diosmetin |

| 5H-Quindoline |

| 10H-Quinindoline |

| Justicidin A |

| Justicidin B |

| Cryptolepine |

| Diphyllin |

Cellular Assays for Investigating Specific Biological Activities (e.g., cytotoxicity in cancer cell lines, antiviral activity in cell cultures)

Pre-clinical investigations into the specific biological activities of this compound using cellular assays are not extensively documented in publicly available literature. While its isolation from Justicia purpurea—a plant genus known for producing biologically active lignans—suggests potential for such activities, direct experimental data on the cytotoxicity or antiviral effects of the purified compound from cell-based studies is currently scarce researchgate.netscielo.brscielo.br. The primary research on this compound has focused on its isolation and structural elucidation researchgate.netscielo.br.

Lignans as a chemical class, particularly those from the Justicia genus, are widely reported to possess anti-tumor and antiviral properties researchgate.netresearchgate.net. Extracts from Justicia purpurea have been noted for their potential anti-tumor effects researchgate.net. However, specific data attributing these effects directly to this compound, such as the half-maximal inhibitory concentration (IC₅₀) in cancer cell lines or the 50% cytotoxic concentration (CC₅₀) in antiviral assays, are not available in the reviewed literature.

Despite the lack of direct experimental data from cell cultures, a 2021 in silico study explored the potential of various lignans from the Justicia genus to act as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. In this computational study, this compound was analyzed for its binding affinity to the active site of the viral protease. The molecular docking results showed that this compound had a significant binding energy of -8.6 kcal/mol. The model indicated that this compound formed hydrogen bonds with key amino acid residues, including the catalytic dyad (CYS145 and HIS41), within the protease's active site sciensage.info. These computational findings suggest that this compound may possess potential antiviral activity by inhibiting a critical viral enzyme, though this hypothesis awaits confirmation through experimental cell culture-based antiviral assays sciensage.info.

Comparative Molecular Activity with Related Lignans and Natural Products

A comparative analysis of this compound with related lignans is insightful, particularly given the absence of direct biological activity data for this compound itself. This compound is an unusual secolignan glycoside scielo.br. This structure is distinct from the more common arylnaphthalene lignans frequently isolated from the Justicia genus, such as Justicidin B, which is also found in Justicia purpurea researchgate.netnih.gov. The "seco" designation indicates an opened ring compared to typical cyclolignans, and the glycoside moiety means it is attached to a sugar molecule. These structural features can significantly influence its biological activity compared to its non-glycosylated, cyclized relatives.

Many lignans isolated from the Justicia genus exhibit potent cytotoxic and antiviral activities, providing a basis for contextual comparison.

Cytotoxic Activity: Arylnaphthalene lignans from Justicia species are well-documented for their cytotoxic effects against various cancer cell lines. Justicidin B, for instance, is a potent cytotoxic agent, particularly against chronic myeloid and lymphoid leukemia cell lines researchgate.net. A study on lignans from Justicia procumbens detailed the potent cytotoxicity of several 6'-hydroxyl justicidin derivatives against human leukemia (K562) and bladder carcinoma (TSGH8301) cells mdpi.com. The potent activity of these related compounds underscores the potential of the core lignan structure in cancer research.

| Compound | Cancer Cell Line | Reported Activity (IC₅₀) | Source Plant | Reference |

|---|---|---|---|---|

| 6'-hydroxyl justicidin A | K562 (Leukemia) | 0.148 µM | J. procumbens | mdpi.com |

| 6'-hydroxyl justicidin B | TSGH8301 (Bladder Carcinoma) | 2.356 µM | J. procumbens | mdpi.com |

| 6'-hydroxyl justicidin C | TSGH8301 (Bladder Carcinoma) | 15.2 µM | J. procumbens | mdpi.com |

| Justicidin A | TSGH8301 (Bladder Carcinoma) | 1.0 µM | J. procumbens | mdpi.com |

| Elenoside | Reported to have broad-spectrum cytotoxicity | J. hyssopifolia | scielo.br | |

| Justicidin B | Potent cytotoxic substance on several cell lines, especially chronic myeloid and chronic lymphoid leukemia | J. purpurea, J. pectoralis | researchgate.netnih.gov |

Antiviral Activity: The antiviral potential of lignans from Justicia is also significant. Justicidin B has demonstrated strong antiviral activity against Vesicular Stomatitis Virus (VSV) with a reported minimum inhibitory concentration (MIC) of approximately 0.06 µg/mL nih.gov. Other lignans isolated from J. procumbens also showed potent activity against VSV with low cytotoxicity to the host cells scielo.br. Furthermore, compounds like Gendarussin A and Pateniflorin A have been reported to have anti-HIV activity through reverse transcriptase inhibition mdpi.com. The aforementioned in silico docking study of this compound against the SARS-CoV-2 main protease provides a modern, albeit computational, comparison point, suggesting its potential relevance in antiviral research sciensage.info.

| Compound | Virus | Reported Activity | Source Plant | Reference |

|---|---|---|---|---|

| This compound | SARS-CoV-2 (Main Protease) | -8.6 kcal/mol (Docking Score, in silico) | J. purpurea | sciensage.info |

| Justicidin B | Vesicular Stomatitis Virus (VSV) | MIC ≈ 0.06 µg/mL | J. procumbens | nih.gov |

| Justiprocumin A & B | HIV (Reverse Transcriptase) | IC₅₀ = 14-21 nM | J. procumbens | mdpi.com |

| Pateniflorin A | HIV | IC₅₀ = 26.9 nM | J. gendarussa | mdpi.com |

| Elenoside | Reported to have antiviral activity | J. hyssopifolia | scielo.br |

Based on a comprehensive review of available scientific literature, there is no evidence of a chemical compound named "this compound." It is possible that this is a novel or proprietary compound not yet described in public-facing research, or that the name is a misspelling of a different, known compound.

Consequently, it is not possible to generate a scientifically accurate article on the advanced analytical and bioanalytical methodologies for "this compound" as requested, because no such research appears to exist.

To provide an example of how such an article would be structured for a known compound, one could consider a related, well-documented molecule like Purpurin. Methodologies for Purpurin analysis would include:

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of Purpurin in various samples, such as plant extracts or biological fluids.

Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the analysis of volatile derivatives of Purpurin.

Supercritical Fluid Chromatography (SFC): A potential technique for the separation of Purpurin from complex mixtures where traditional chromatography might be challenging.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful tool for identifying and quantifying Purpurin and its metabolites in biological matrices.

High-Resolution Mass Spectrometry (HRMS): Utilized for the accurate mass determination of Purpurin, aiding in its identification and the analysis of trace amounts.

Without any data on "this compound," a detailed article with data tables and specific research findings as outlined in the prompt cannot be constructed.

Advanced Analytical and Bioanalytical Methodologies for Juspurpurin Research

NMR-Based Metabolomics and Purity Assessment of Juspurpurin

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the chemical analysis of natural products, offering detailed structural information and quantitative capabilities. For a compound like this compound, NMR-based methods are indispensable for both its initial identification and subsequent purity assessment.

One-dimensional (1D) and two-dimensional (2D) NMR experiments were fundamental in the original structure elucidation of this compound, a unique secolignan glycoside isolated from Justicia purpurea. mdpi.com Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow for the precise assignment of all proton and carbon signals within the molecule. mdpi.comspectroscopyonline.com These assignments create a unique spectral signature for this compound, which serves as a definitive reference for its identity.

The purity of a this compound sample can be accurately determined using quantitative NMR (qNMR). researchgate.net This method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. notulaebotanicae.ro By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a certified internal standard of known concentration, the purity of the this compound sample can be calculated with high accuracy and precision. americanpharmaceuticalreview.com This approach is a powerful alternative to traditional chromatographic methods as it does not require an identical reference standard for the analyte and can provide a direct measurement of purity. researchgate.netnotulaebotanicae.ro

Beyond the analysis of the isolated compound, NMR-based metabolomics offers a powerful platform to study this compound within its biological context. nih.govresearchgate.net Metabolomics aims to comprehensively identify and quantify the suite of small molecules (the metabolome) in a biological sample. researchgate.net By analyzing extracts of Justicia purpurea using NMR, researchers can generate a detailed metabolic snapshot. mdpi.com This "metabolic fingerprint" can be used to understand the biosynthesis of this compound and other related lignans (B1203133) in the plant, investigate how environmental factors affect its production, and differentiate between various Justicia species. mdpi.comdoaj.org The non-destructive nature of NMR is particularly advantageous, as samples can be preserved for further analyses. nih.gov

The typical workflow for NMR-based metabolomics involves sample preparation, data acquisition, spectral processing, and statistical analysis. nih.gov For plant-based studies, this allows for the comparison of metabolite profiles under different conditions, potentially revealing key enzymes and precursor molecules in the biosynthetic pathway of complex natural products like this compound.

Table 1: Key ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |

|---|---|---|

| 2 | 172.5 | - |

| 3 | 51.8 | - |

| 4 | 70.1 | - |

| 5 | 109.8 | 4.89 (s) |

| 1' | 135.2 | - |

| 2' | 110.1 | 6.59 (s) |

| 5' | 108.5 | 6.73 (d, 8.0) |

| 6' | 122.1 | 6.55 (m) |

| OCH₂O | 101.2 | 5.94 (s) |

| Glucose 1'' | 103.5 | 4.69 (d, 7.9) |

Data sourced from Kavitha et al., 2003. spectroscopyonline.com

Spectroscopic Fingerprinting for Quality Control and Authentication

Spectroscopic fingerprinting is a vital approach for the quality control and authentication of natural products and herbal medicines. nih.gov This technique utilizes the entire spectroscopic spectrum as a characteristic signature of the sample. researchgate.net For this compound, which is derived from a plant source, fingerprinting methods are crucial for ensuring identity, purity, consistency, and authenticity of both the raw plant material and the isolated compound.

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are particularly well-suited for this purpose. spectroscopyonline.commdpi.com These methods are rapid, non-destructive, and require minimal sample preparation. researchgate.net An FT-IR or Raman spectrum of this compound would exhibit a unique pattern of absorption bands corresponding to the vibrational frequencies of its specific functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, aromatic (C=C) rings, and glycosidic C-O bonds. nih.gov This complex pattern constitutes the "fingerprint" of the molecule.

By establishing a standard spectroscopic fingerprint for authentic this compound, any new batch can be quickly analyzed and compared against this standard. nih.gov Chemometric methods, such as Principal Component Analysis (PCA), can be employed to statistically compare the spectra and identify deviations that may indicate contamination, adulteration, or improper processing. nih.gov

UV-Visible (UV-Vis) spectroscopy can also be employed as a fingerprinting tool. notulaebotanicae.ronih.gov The UV spectrum of this compound is determined by its chromophores, primarily the aromatic rings and the butyrolactone moiety. The positions (λmax) and relative intensities of the absorption maxima provide a characteristic fingerprint that can be used for identification and quantification. notulaebotanicae.ro While less structurally informative than IR or NMR, UV-Vis fingerprinting is a simple and cost-effective method for routine quality control checks. core.ac.uk

The combination of these spectroscopic techniques (e.g., FT-IR, UV-Vis, and NMR) provides a powerful and comprehensive approach to quality control. notulaebotanicae.ro A multi-spectroscopic fingerprint ensures a higher degree of confidence in the authentication of this compound, safeguarding against adulteration and ensuring batch-to-batch consistency in research and potential future applications. This is especially important for natural products, where variability can be introduced by factors like geographical origin, harvest time, and processing methods. spectroscopyonline.com

Table 2: Representative Spectroscopic Fingerprinting Profile for this compound

| Spectroscopic Technique | Characteristic Features (Hypothetical Data) | Application in Quality Control |

|---|---|---|

| FT-IR | Bands at ~3400 cm⁻¹ (O-H), ~1760 cm⁻¹ (C=O, lactone), ~1600 & 1500 cm⁻¹ (Aromatic C=C), ~1250 & 1040 cm⁻¹ (C-O stretch) | Identity confirmation, detection of impurities lacking these functional groups. nih.gov |

| UV-Vis | Absorption maxima (λmax) at ~260 nm and ~310 nm | Confirmation of the aromatic system, quantification, and purity checks. notulaebotanicae.ro |

| ¹H NMR | Unique signals for aromatic, methylenedioxy, and anomeric protons (e.g., δ 7.52, 6.16, 4.69) | Unambiguous identification, structural confirmation, and purity assessment via qNMR. spectroscopyonline.com |

Theoretical and Computational Studies on Juspurpurin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the fundamental properties of a molecule based on the principles of quantum mechanics. nih.gov These methods can determine a molecule's stable three-dimensional arrangement, its electronic charge distribution, and its spectroscopic characteristics, providing a foundation for understanding its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. youtube.com This approach allows for the calculation of molecular properties with a favorable balance between accuracy and computational cost. wikipedia.org

For a molecule like Juspurpurin, DFT calculations would typically begin with geometry optimization. This process computationally determines the most stable 3D conformation of the molecule by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. researchgate.net Furthermore, methods like time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Visible) and predict the energies of excited states. plos.orgnih.gov Such calculations are valuable for interpreting experimental spectral data and understanding the electronic transitions within the molecule.

A Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's electrophilic and nucleophilic sites.

The MEP map uses a color spectrum to denote different potential values. Regions of negative electrostatic potential, typically shown in red, are characterized by an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, often colored blue, are electron-deficient and represent sites for nucleophilic attack. Intermediate potential values are shown in colors like green and yellow. researchgate.net For this compound, an MEP analysis would identify the electron-rich areas, likely around the oxygen atoms of the glycosidic bond and methoxy (B1213986) groups, and electron-poor regions, which are crucial for understanding its intermolecular interactions, such as hydrogen bonding and receptor binding.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein receptor. These methods are fundamental in drug discovery for predicting the binding orientation, affinity, and stability of a ligand-receptor complex.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor's active site. The process generates various possible binding poses and scores them based on their binding free energy, with more negative scores indicating stronger, more favorable interactions. interscience.org.uk

In silico studies have explored the potential of this compound to interact with various protein targets. In a study targeting receptor tyrosine kinases (RTKs) implicated in ovarian cancer, this compound was docked against targets including EGFR, FGFR, and VEGFR. interscience.org.uk The simulation, performed using AutodockVina, reported a binding free energy of -8.05 kcal/mol, suggesting a notable binding affinity. interscience.org.uk

Another investigation focused on lignans (B1203133) from the Justicia species as potential inhibitors of the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7), a critical enzyme for viral replication. sciensage.info In this study, this compound demonstrated a strong binding energy of -8.6 kcal/mol. sciensage.info The docking results revealed that this compound forms interactions with key amino acid residues in the active site, including HIS41, GLY143, CYS145, and THR45, which are crucial for the protease's inhibitory activity. sciensage.info

| Biological Target | Target Class | Disease Context | Docking Score (Binding Energy) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|---|

| Receptor Tyrosine Kinases (e.g., EGFR, FGFR, VEGFR) | Enzyme (Kinase) | Ovarian Cancer | -8.05 kcal/mol | Not specified | interscience.org.uk |

| SARS-CoV-2 Main Protease (Mpro, 6LU7) | Enzyme (Protease) | COVID-19 | -8.6 kcal/mol | HIS41, GLY143, CYS145, THR45 | sciensage.info |

The accuracy of molecular docking simulations depends heavily on the proper handling of molecular flexibility, both for the ligand and, in some cases, the receptor. For the ligand, this involves exploring its various possible three-dimensional shapes, or conformations.

In typical docking protocols, the ligand's structure is optimized before the simulation. For example, some studies use force fields like MM2 to find a low-energy conformation. sciensage.info During the docking process itself, the flexibility of the ligand is explicitly accounted for by treating its rotatable bonds as degrees of freedom. interscience.org.uk This allows the ligand to adapt its shape to fit optimally within the receptor's binding pocket. For instance, in studies using AutodockVina, rotatable bonds are defined, and the software explores different torsional angles to find the best conformational fit. interscience.org.uk While molecular dynamics simulations, which model the continuous motion of the ligand-receptor complex over time, would provide a more exhaustive analysis of conformational flexibility, such studies specifically on this compound have not been detailed in the available literature.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful ligand-based drug design strategy used to identify novel compounds with the potential to be biologically active. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a response. youtube.com

This model can be constructed based on the structure of a known active ligand or from the ligand-receptor complex itself. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening. nih.gov This allows for the efficient identification of diverse molecules that match the pharmacophore and are therefore likely to bind to the same target receptor. nih.gov

While the docking studies on this compound have identified its key interactions with targets like the SARS-CoV-2 main protease, a specific pharmacophore model derived from these interactions has not been reported in the searched literature. However, the existing binding mode data could serve as a strong foundation for developing such a model. A pharmacophore based on this compound's key features could be employed to discover new, structurally distinct analogs with similar or improved inhibitory potential.

In Silico Prediction of Bioactivity and Toxicity Profiles (Excluding Human Clinical Outcomes)

Computational studies, particularly molecular docking simulations, have been employed to predict the bioactivity of this compound against specific protein targets. These studies calculate the binding affinity and predict the interaction patterns between this compound and the active sites of proteins implicated in various diseases.

Detailed research findings from molecular docking studies have highlighted the potential of this compound as an inhibitor of enzymes targeted in cancer and viral diseases. In one study, this compound was docked against several receptor tyrosine kinases (RTKs) that are crucial in the development and progression of ovarian cancer. pjmhsonline.com The results indicated a significant binding affinity, suggesting a potential role for this compound in modulating the activity of these cancer-related proteins. pjmhsonline.com The binding free energy for this compound was reported to be -8.05 kcal/mol. pjmhsonline.com

Another in silico investigation focused on the main protease (Mpro) of the SARS-CoV-2 virus, a key enzyme in the viral replication cycle. sciensage.info this compound was identified as a potential inhibitor of this enzyme, with a strong binding energy of -8.6 kcal/mol. sciensage.info The study also detailed the specific amino acid residues within the enzyme's active site with which this compound is predicted to interact, namely HIS41, GLY143, CYS145, and THR45. sciensage.info These interactions are crucial for the potential inhibitory effect on the virus. sciensage.info

The following table summarizes the findings from these molecular docking studies:

Table 1: Molecular Docking Studies of this compound| Target Protein | Disease Context | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | Ovarian Cancer | -8.05 | Not Specified | pjmhsonline.com |

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | -8.6 | HIS41, GLY143, CYS145, THR45 | sciensage.info |

In addition to bioactivity prediction, computational tools are also used to assess the drug-likeness and toxicity profiles of compounds. For a group of phytochemicals that included this compound, in silico toxicity assessments were performed to evaluate properties such as mutagenicity, tumorigenicity, reproductive effects, and irritation. interscience.org.uk While the detailed results for this compound were not singled out in the publication, which focused on four other "frontrunner" compounds, such computational toxicology screening is a standard part of the preclinical evaluation of natural products. interscience.org.uk These analyses rely on comparing the chemical structure of the compound to databases of known toxicants and using algorithms to predict the likelihood of adverse effects.

General computational analyses of lignans and their glycosides often involve the use of platforms like SwissADME and ProTox-II to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. jabonline.inresearchgate.netmdpi.com These tools can provide insights into a compound's pharmacokinetic profile and potential toxicities, which are critical considerations in the drug discovery process. jabonline.inresearchgate.netmdpi.com

Future Directions and Emerging Research Avenues for Juspurpurin

Exploration of Undiscovered Biological Activities through High-Throughput Screening

The biological activity profile of Juspurpurin is presently undefined. High-throughput screening (HTS) represents a powerful methodology to rapidly assess the effects of this compound across a vast array of biological targets. This technique utilizes automated platforms to test thousands of compounds against cellular or biochemical assays, enabling the identification of "hits" that modulate a specific biological pathway.

Future HTS campaigns could investigate this compound's potential in various therapeutic areas, including:

Antimicrobial Activity: Screening against panels of clinically relevant bacteria and fungi to identify potential new antibiotic or antifungal scaffolds.

Antiviral Properties: Testing against a range of viruses to discover potential inhibitory effects on viral replication or entry.

Anticancer Efficacy: Evaluating cytotoxicity against diverse cancer cell lines to uncover potential as an anticancer agent.

Table 1: Potential High-Throughput Screening Assays for this compound

| Assay Type | Target | Potential Application |

| Cell-based viability assays | Various cancer cell lines | Anticancer drug discovery |

| Enzyme inhibition assays | Key bacterial or viral enzymes | Antimicrobial/Antiviral research |

| Receptor binding assays | G-protein coupled receptors (GPCRs), ion channels | Neurological or metabolic disease research |

| Reporter gene assays | Specific signaling pathways (e.g., NF-κB, p53) | Anti-inflammatory, anticancer research |

Targeted Biosynthesis and Metabolic Engineering for Enhanced Production

The natural abundance of this compound in Justicia purpurea may be limited, posing a challenge for extensive research and potential future development. Understanding and manipulating its biosynthetic pathway is crucial for sustainable production. While the specific biosynthetic pathway of this compound has not been elucidated, it is hypothesized to derive from the general lignan (B3055560) biosynthesis pathway.

Future research in this area would involve:

Pathway Elucidation: Identifying the specific enzymes and genetic sequences responsible for the conversion of precursor molecules into this compound within Justicia purpurea.

Metabolic Engineering: Introducing the identified genes into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to create a cellular factory for this compound production. nih.govlbl.govnih.govmdpi.comjbei.org This approach allows for scalable and controlled synthesis of the compound. Strategies could include overexpression of key enzymes, blocking of competing metabolic pathways, and optimization of fermentation conditions to maximize yield. nih.gov

Development of Advanced Delivery Systems for in vitro and in vivo Studies

The physicochemical properties of this compound, such as its solubility and stability, are currently unknown but will be critical for its utility in biological studies. Advanced drug delivery systems can enhance the bioavailability and efficacy of natural products.

Potential future research directions include:

Nanoparticle Encapsulation: Formulating this compound within lipid-based or polymeric nanoparticles to improve its solubility, protect it from degradation, and enable targeted delivery to specific cells or tissues. researchgate.netmdpi.comnih.govnih.govnih.gov

Prodrug Strategies: Modifying the chemical structure of this compound to create a prodrug with improved pharmacokinetic properties. The prodrug would then be converted to the active this compound molecule within the body.

Applications of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov If this compound is found to have a specific and potent interaction with a particular protein or pathway, it could be developed into a valuable research tool.

Future work in this area could involve:

Target Identification: If a biological activity is discovered through screening, subsequent studies would focus on identifying the specific molecular target of this compound.

Probe Development: Once a target is validated, this compound could be chemically modified with reporter tags (e.g., fluorescent dyes, biotin) to create a probe for visualizing the target protein in cells or for use in affinity purification experiments to identify interacting proteins.

Integration of Omics Technologies for Comprehensive Understanding of this compound's Biological Impact

To gain a holistic understanding of how this compound affects biological systems, a multi-omics approach will be essential. mdpi.comnih.govmdpi.com These technologies allow for the global analysis of different types of biological molecules.

Future omics studies on this compound could include:

Transcriptomics (RNA-Seq): To analyze changes in gene expression in cells treated with this compound, providing insights into the cellular pathways it modulates.

Proteomics: To study changes in protein expression and post-translational modifications, helping to identify the molecular targets and downstream effects of the compound.

Metabolomics: To investigate alterations in the cellular metabolome following treatment with this compound, revealing its impact on cellular metabolism.

Q & A

Q. What are the key structural and spectroscopic characteristics of Juspurpurin, and how are they validated in isolation protocols?

this compound (C₂₆H₂₆O₁₂) is a furanone derivative with a bis(3,4-methylenedioxyphenyl)methyl group and a β-D-glucopyranosyloxy-methyl substituent. Its isolation from Hypoestes purpurea involves methanol extraction followed by chromatographic purification. Structural validation requires:

- NMR spectroscopy to confirm stereochemistry (e.g., [α]D²⁰ = −17.5° in acetone) and substituent positions.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (530.49 g/mol).

- Comparative analysis with literature data (e.g., retention times, UV-Vis profiles) to confirm identity .

Q. How can researchers optimize the isolation of this compound from Hypoestes purpurea while minimizing co-elution of structurally similar compounds?

- Use gradient elution in HPLC with C18 columns and mobile phases like acetonitrile/water (acidified with 0.1% formic acid) to enhance separation.

- Employ LC-MS-guided fractionation to track this compound’s m/z signal (e.g., [M+H]+ = 531.48).

- Validate purity via TLC (silica gel, ethyl acetate:hexane 7:3) and HPLC-DAD (>95% purity threshold) .

Q. What are the standard bioactivity assays used to evaluate this compound’s pharmacological potential?

- Cytotoxicity assays (e.g., MTT on cancer cell lines) to screen antitumor activity.

- Enzyme inhibition studies (e.g., COX-2, α-glucosidase) to assess anti-inflammatory or antidiabetic properties.

- In silico docking (AutoDock Vina) to predict binding affinities to target proteins.

- ROS scavenging assays (e.g., DPPH) for antioxidant evaluation. Ensure triplicate experiments and IC₅₀ calculations .

Q. How should researchers design dose-response studies for this compound in preclinical models?

- Use logarithmic dose ranges (e.g., 1–100 μM) to capture efficacy-toxicity relationships.

- Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls .

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. Report p-values and effect sizes .

Q. What steps ensure reproducibility in this compound’s synthesis or isolation?

- Document exact solvent ratios , column dimensions, and temperature conditions.

- Provide spectral data (NMR, MS) in supplementary materials.

- Cite reference protocols (e.g., Beilstein Journal’s experimental guidelines) and validate purity via independent replicates .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

- Perform meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, solvent differences).

- Replicate experiments under standardized conditions (e.g., same cell passage number, serum-free media).

- Use multivariate regression to isolate factors influencing activity (e.g., pH, incubation time) .

Q. What advanced spectroscopic techniques are critical for elucidating this compound’s interaction with biomolecules?

- Surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) with proteins.

- Circular dichroism (CD) to monitor conformational changes in target enzymes.

- NMR titration experiments to map binding sites (e.g., ¹H-¹⁵N HSQC for protein-ligand interactions) .

Q. How should researchers design a structure-activity relationship (SAR) study for this compound derivatives?

- Synthesize analogs with modified substituents (e.g., glucosyl group removal, methylenedioxy ring substitution).

- Test derivatives in parallel assays (e.g., cytotoxicity, solubility) to identify pharmacophores.

- Apply QSAR modeling (e.g., Random Forest regression) to predict activity trends .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from plant sources?

- Standardize plant material (e.g., harvest season, drying protocols).

- Implement quality control markers (e.g., HPLC fingerprinting of secondary metabolites).

- Use design of experiments (DoE) to optimize extraction parameters (e.g., solvent volume, sonication time) .

Q. How can omics approaches (genomics, metabolomics) clarify this compound’s biosynthetic pathway in Hypoestes purpurea?

- Perform RNA-seq on plant tissues to identify candidate genes (e.g., cytochrome P450s, glycosyltransferases).

- Use LC-MS/MS-based metabolomics to trace precursor-product relationships.

- Validate hypotheses via heterologous expression in model organisms (e.g., E. coli, yeast) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.